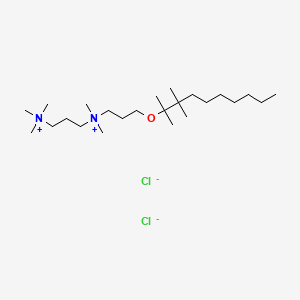

1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride

Description

This quaternary ammonium compound features a 1,3-propanediaminium core with pentamethyl substituents and a branched alkoxypropyl chain (tetramethylnonyloxy). Its dichloride form enhances water solubility and cationic character, making it suitable for applications in surfactants, lipid nanoparticles, or drug delivery systems. The tetramethylnonyl group introduces steric bulk and hydrophobicity, influencing micelle formation and interaction with biological membranes .

Properties

CAS No. |

69089-42-5 |

|---|---|

Molecular Formula |

C24H54Cl2N2O |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

dimethyl-[3-(trimethylazaniumyl)propyl]-[3-(2,3,3-trimethyldecan-2-yloxy)propyl]azanium;dichloride |

InChI |

InChI=1S/C24H54N2O.2ClH/c1-11-12-13-14-15-18-23(2,3)24(4,5)27-22-17-21-26(9,10)20-16-19-25(6,7)8;;/h11-22H2,1-10H3;2*1H/q+2;;/p-2 |

InChI Key |

NJSRSUHUORSOMG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCC(C)(C)C(C)(C)OCCC[N+](C)(C)CCC[N+](C)(C)C.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Overview

The synthesis of 1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride typically involves multi-step alkylation reactions starting from 1,3-propanediamine . The key steps include:

- Step 1: Quaternization of 1,3-propanediamine nitrogen atoms with methylating agents to introduce pentamethyl substitution.

- Step 2: Alkylation of one nitrogen with a 3-(tetramethylnonyl)oxypropyl moiety to attach the hydrophobic alkoxy chain.

- Step 3: Formation of the dichloride salt by treatment with hydrochloric acid or chloride sources.

Each step requires precise control of reaction parameters such as temperature, solvent, and reaction time to optimize yield and purity.

Detailed Synthetic Route

| Step | Reaction Type | Reagents and Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Methylation (Quaternization) | 1,3-Propanediamine + excess methyl iodide or methyl chloride in polar aprotic solvent (e.g., acetonitrile) | Formation of N,N,N,N',N'-pentamethyl-1,3-propanediaminium intermediate | Control temperature (~25-50°C) to avoid over-alkylation |

| 2 | Alkylation | Intermediate + 3-(tetramethylnonyl)oxypropyl bromide or tosylate | Introduction of hydrophobic alkoxypropyl group | Use of polar aprotic solvent and inert atmosphere recommended |

| 3 | Salt Formation | Treatment with HCl or chloride salts to form dichloride salt | Final quaternary ammonium dichloride compound | Purification by crystallization or precipitation |

This synthetic approach leverages nucleophilic substitution reactions on amine nitrogen atoms, with the hydrophobic alkyl chain introduced via an ether-linked alkylating agent.

Reaction Conditions and Optimization

- Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution while minimizing side reactions.

- Temperature: Mild to moderate temperatures (25–60°C) balance reaction kinetics and selectivity.

- Reaction Time: Typically ranges from several hours to overnight to achieve complete conversion.

- Purification: The final product is isolated by precipitation as the dichloride salt, followed by washing and drying.

Optimization studies indicate that controlling the molar ratios of reagents and reaction time is critical for maximizing yield and minimizing by-products.

Analytical Characterization of the Prepared Compound

The compound's identity and purity are confirmed by:

| Analytical Technique | Information Provided |

|---|---|

| NMR Spectroscopy | Confirms chemical shifts corresponding to methyl groups, propanediamine backbone, and alkoxy chain |

| Mass Spectrometry | Confirms molecular weight of 457.6 g/mol and presence of dichloride salt |

| Elemental Analysis | Validates C, H, N, Cl content consistent with molecular formula |

| Infrared Spectroscopy (IR) | Identifies characteristic quaternary ammonium and ether functional groups |

| Chromatography (HPLC/GC) | Assesses purity and detects potential impurities |

These analyses ensure the compound meets required specifications for research and industrial use.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | 1,3-Propanediamine |

| Key Reagents | Methyl iodide/chloride, 3-(tetramethylnonyl)oxypropyl bromide/tosylate, HCl |

| Solvent | Polar aprotic solvents (acetonitrile, DMF) |

| Temperature Range | 25–60°C |

| Reaction Time | 4–24 hours |

| Product Isolation | Precipitation/crystallization of dichloride salt |

| Yield | Typically high with optimized conditions |

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.

Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, leading to the formation of various by-products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the chloride ions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different quaternary ammonium salts, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Surfactant Properties

The compound exhibits significant surfactant properties, making it suitable for use in:

- Personal Care Products : It is employed in formulations such as shampoos, conditioners, and skin care products due to its ability to reduce surface tension and enhance the spreadability of formulations.

- Industrial Additives : Its surfactant nature allows it to act as a wetting agent and emulsifier in industrial applications, including coatings and cleaning products.

Monomer in Polymer Production

1,3-Propanediaminium dichloride is utilized as a monomer in the synthesis of various polymers. The compound can be reacted with other monomers to produce plastics with desirable properties, such as improved flexibility and durability .

Research indicates that the compound may exhibit biological activity, which could be harnessed for:

- Antimicrobial Applications : Its quaternary ammonium structure suggests potential efficacy against bacteria and fungi, making it a candidate for use in antimicrobial formulations.

- Drug Delivery Systems : The ability to modify the compound's properties through chemical reactions allows for its application in drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of 1,3-Propanediaminium, N,N,N,N’,N’-pentamethyl-N’-(3-((tetramethylnonyl)oxy)propyl)-, dichloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Functional Group Variations

- 1,3-Propanediaminium,2-hydroxy-N1,N1,N1,N3,N3,N3-hexamethyl-, dichloride : A hydroxyl group on the propane backbone increases hydrophilicity and hydrogen bonding, contrasting with the alkoxypropyl group in the target compound. This impacts solubility and surfactant efficiency.

- 1,3-Propanediamine, N,N,N',N'-tetramethyl- : The uncharged diamine precursor lacks the dichloride and alkoxypropyl group, resulting in lower water solubility and reduced surfactant activity.

Physicochemical Properties

- Solubility: Higher water solubility than non-ionic surfactants due to the dichloride counterion.

- Critical Micelle Concentration (CMC) : Expected to be lower than linear-chain analogues (e.g., decyloxy variant) due to increased hydrophobicity from branching .

- Thermal Stability : Branched chains may lower melting points compared to saturated linear chains .

Biological Activity

1,3-Propanediaminium, N,N,N,N',N'-pentamethyl-N'-(3-((tetramethylnonyl)oxy)propyl)-, dichloride is a quaternary ammonium compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and environmental impact based on recent studies and assessments.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a propanediamine backbone with multiple methyl groups and a long alkyl chain. Its chemical formula is represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1,3-propanediaminium dichloride. In particular, research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria.

Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) values for 1,3-propanediaminium dichloride were determined through agar diffusion assays against several bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Salmonella enterica | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 4 |

This data indicates that the compound is particularly effective against Pseudomonas aeruginosa, a common pathogen associated with hospital-acquired infections .

DNA Protection

In addition to its antimicrobial properties, the compound has demonstrated protective effects on DNA. DNA nicking assays using plasmid DNA revealed that 1,3-propanediaminium dichloride can mitigate hydroxyl radical-induced DNA degradation, suggesting its potential as a protective agent in biological systems .

Cytotoxicity and Safety Profile

The safety profile of 1,3-propanediaminium dichloride has been assessed through various toxicity studies. An acute oral toxicity study conducted on Wistar rats indicated no significant adverse effects at doses up to 2000 mg/kg body weight. The LD50 was determined to be greater than this threshold, indicating low acute toxicity .

Skin Irritation and Sensitization

In vitro tests for skin irritation showed that the compound did not cause significant irritation when applied to human epidermis models. Furthermore, it was classified as non-sensitizing based on stimulation index criteria from dermal exposure testing .

Environmental Impact

The environmental assessment of 1,3-propanediaminium dichloride suggests that it poses low risk in terms of bioaccumulation and persistence in aquatic environments. Studies indicate that it is fully miscible in water and does not exhibit significant ionizable characteristics under typical environmental conditions .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substitution patterns. For example, methyl protons on the pentamethyl groups appear as singlets (δ 3.1–3.3 ppm), while the tetramethylnonyloxy chain shows characteristic alkyl resonances (δ 1.2–1.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M-Cl] .

What experimental approaches are effective for determining the physicochemical properties (e.g., solubility, logP) of this compound?

Basic Research Question

- Solubility : Use shake-flask method in buffers (pH 3–10) and organic solvents (e.g., DMSO, ethanol). Centrifuge and quantify supernatant via UV-Vis spectroscopy .

- logP (Partition coefficient) : Employ octanol-water partitioning. Measure concentrations in both phases using HPLC and calculate logP = log([octanol]/[water]) .

- Aggregation behavior : Dynamic Light Scattering (DLS) to assess micelle formation in aqueous solutions, critical for biological assays .

How can researchers resolve contradictions in reported reactivity or biological activity data for this compound?

Advanced Research Question

Contradictions often arise from variations in synthesis protocols or assay conditions. Strategies include:

- Batch consistency : Ensure identical purification methods (e.g., gradient elution in HPLC) across studies .

- Assay standardization : Replicate biological experiments (e.g., enzyme inhibition) under controlled pH, temperature, and ionic strength. Use positive controls (e.g., known kinase inhibitors) for validation .

- Counterion effects : Compare dichloride vs. other salts (e.g., iodide) to isolate anion-specific interactions .

What methodologies are recommended for studying the interaction of this compound with biological targets (e.g., enzymes, membranes)?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (K, on/off rates) .

- Molecular Dynamics (MD) Simulations : Model the compound’s interaction with lipid bilayers to predict membrane permeability. Use software like GROMACS with CHARMM force fields .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding .

How should researchers address the scarcity of literature on this compound’s applications?

Advanced Research Question

- Analog-based inference : Compare with structurally related quaternary ammonium compounds (e.g., benzalkonium chloride) for antimicrobial or surfactant properties .

- High-throughput screening : Test the compound in diverse assays (e.g., cytotoxicity, enzyme inhibition) using libraries like the NIH Molecular Libraries Program .

- Collaborative data sharing : Contribute findings to open-access databases (e.g., PubChem) to build a reference corpus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.